1,4-Diamino-2,3-dibromoanthraquinone
Description
1,4-Diamino-2,3-dibromoanthraquinone (CAS: 41312-86-1) is a brominated anthraquinone derivative characterized by two amino groups at the 1,4-positions and two bromine atoms at the 2,3-positions. Its molecular formula is C₁₄H₈Br₂N₂O₂, with a molecular weight of 432.04 g/mol. Bromine substituents likely enhance its molecular weight and steric bulk compared to chlorine or hydrogen analogs, influencing solubility, stability, and reactivity.
Properties
CAS No. |
6409-15-0 |
|---|---|
Molecular Formula |
C14H8Br2N2O2 |
Molecular Weight |
396.03 g/mol |
IUPAC Name |
1,4-diamino-2,3-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 |
InChI Key |
WETZVVQTMWRYHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N |
Other CAS No. |
6409-15-0 |
Origin of Product |
United States |
Scientific Research Applications
Dye Synthesis
1,4-Diamino-2,3-dibromoanthraquinone is a crucial intermediate in synthesizing blue dyes, specifically Disperse Blue 60 . This dye is used for coloring polyester fibers . The process involves converting 1,4-diamino-2,3-dibromoanthraquinone into 1,4-diamino-anthraquinone-2,3-disulfonic acid, which is then reacted with prussiate to yield 1,4-diamino-anthraquinone-2,3-dinitrile, a precursor for the blue dye .
Synthesis Method:
- Reaction with Acid: React 1,4-diamino-2,3-dihalo anthraquinone with acid in an inert solvent .
- Sulfite Solution Reaction: React the resulting product with a sulfite solution .
- Prussiate Reaction: React 1,4-diamino-anthraquinone-2,3-disulfonic acid with prussiate to obtain 1,4-diamino-anthraquinone-2,3-dinitrile .
Inhibition of Sulfide Production
Anthraquinones, including derivatives of 1,4-Diamino-2,3-dibromoanthraquinone, can inhibit sulfide production from sulfate . This is particularly useful in anaerobic conditions where sulfate-reducing bacteria produce sulfide, which can be corrosive and toxic .
Mechanism of Inhibition:
- Anthraquinones affect the sulfate-reduction pathway, specifically inhibiting the respiration rate when sulfate is the electron acceptor .
- Inhibition is specific to sulfate reduction and does not affect fermentative growth .
Experimental Studies:
In studies, 1,8-dihydroxyanthraquinone inhibited sulfide production in enrichments from natural sources . Halo-derivatives, cyano, and hydroxy compounds displayed inhibitory properties, with 50% or more inhibition of sulfide production in the 0.1-0.5 ppm range .
Potential Carcinogenic Effects
Some anthraquinone-based dyes have been identified as potential carcinogens . For instance, Disperse Orange 11, a related compound, resulted in liver cancer in experimental animals . Chronic exposure to this chemical also caused renal tract alterations .
Other Applications and Research
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1,4-diamino-2,3-dibromoanthraquinone, highlighting differences in substituents, physicochemical properties, and applications:
Key Findings from Comparative Analysis:
Synthetic Methods: Chlorinated analog: Synthesized via chlorination of 1,4-diaminoanthraquinone leuco using Cl₂ gas in carbon tetrachloride, achieving 95% yield. Brominated analog: Likely requires Br₂ or HBr under similar conditions, but bromination may demand higher temperatures due to bromine’s lower reactivity compared to chlorine. Cyano derivative: Produced via sulfonation/cyanidation with NaCN, yielding >97% purity.
Physicochemical Properties: Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to chlorine or hydrogen analogs. For example, the dihydro derivative dissolves slightly in DMSO/methanol, while the phenoxy-substituted compound exhibits excellent solubility in organic solvents. Stability: Cyano groups enhance thermal stability, making 1,4-diamino-2,3-dicyanoanthraquinone suitable for high-temperature dyeing processes.
Applications: Catalysis: The dichloro derivative acts as a co-catalyst in metal-free aerobic oxidations of hydrocarbons. Dyes: Phenoxy and cyano derivatives are prominent in solvent dyes (e.g., Solvent Violet 59) due to strong UV absorption and colorfastness.
Preparation Methods
General Synthetic Strategy
The synthesis of 1,4-diamino-2,3-dibromoanthraquinone typically involves:
- Halogenation (bromination) of anthraquinone derivatives to introduce bromine atoms at the 2 and 3 positions.
- Amination at the 1 and 4 positions to install amino groups selectively.
- Use of diazotization and substitution reactions or direct amination of brominated intermediates.
Amination of Dibromoanthraquinone
Amination at the 1 and 4 positions is achieved through nucleophilic substitution of bromine atoms or via reduction of nitro precursors.
- Typical method:
- Starting from 2,3-dibromoanthraquinone, nucleophilic aromatic substitution with ammonia or amine sources under reflux in ethanol or aqueous media.
- Alternatively, diazotization of aminoanthraquinone precursors followed by substitution.
- Reaction conditions:
- Reflux in ethanol with sodium acetate as a base.
- Reaction times around 3 hours followed by overnight standing at room temperature.
- Yields: High yields (~65-93%) reported for related benzoquinone derivatives; similar conditions are applicable to anthraquinones.
Representative Reaction Scheme for 1,4-Diamino-2,3-dibromoanthraquinone
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,6-Diamino-9,10-anthraquinone + CuBr2, tert-BuONO, MeCN, 65 °C, 2 h + 6N HCl | 2,3-Dibromo-1,4-diaminoanthraquinone | 52-80 | Bromination regioselective at 2,3-positions |
| 2 | Nucleophilic substitution with ammonia or amino compound in EtOH, reflux 3 h | 1,4-Diamino-2,3-dibromoanthraquinone | 65-93 | Amination at 1,4-positions |
Analytical Characterization and Purification
- Purification: Silica gel column chromatography using hexane/CH2Cl2 mixtures.
- Characterization: Confirmed by NMR (1H, 13C), IR, UV-Vis, and mass spectrometry.
- Melting points: Typically high, indicating purity and stability.
- Spectral data: Consistent with literature for similar dibromo- and diamino-anthraquinones.
Comparative Data Table of Related Compounds
Research Findings and Notes
- The use of CuBr2 and tert-butyl nitrite is a reliable bromination method for aminoanthraquinones, offering moderate to good yields with regioselectivity at the 2,3-positions adjacent to amino groups.
- Amination via nucleophilic substitution in ethanol under reflux is efficient, with sodium acetate facilitating the reaction by neutralizing acid by-products.
- Reaction times around 3 hours at reflux followed by overnight standing optimize product formation.
- Purification by column chromatography ensures removal of side products and unreacted starting materials.
- The combination of bromination and amination steps allows the synthesis of 1,4-diamino-2,3-dibromoanthraquinone with high purity suitable for further applications in dye chemistry and materials science.
Q & A
Basic: What are the key synthesis routes for 1,4-diamino-2,3-dibromoanthraquinone, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via bromination of 1,4-diaminoanthraquinone derivatives. A common approach involves direct halogenation using bromine or brominating agents under controlled conditions. For purity optimization:
- Use microchannel reactors to enhance reaction homogeneity and reduce side products (e.g., achieving 98.8% purity with 95.6% yield under optimized flow conditions) .
- Employ solvents like dichloromethane to improve reaction efficiency and facilitate post-synthesis purification .
- Monitor reaction parameters (temperature: 30°C; molar ratio of 1:2.7 for substrate-to-bromine) to minimize over-bromination .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- HPLC : To assess purity (≥98% achievable via methods in and ) .
- UV-Vis Spectroscopy : Determine λmax (e.g., 669–672 nm for anthraquinone derivatives) to confirm electronic transitions .
- NMR and FTIR : Validate functional groups (e.g., amino and bromo substituents) and structural integrity .
Advanced: What mechanistic insights explain regioselective bromination at the 2,3-positions?
Methodological Answer:
Regioselectivity arises from electronic and steric factors:
- Electronic Effects : Amino groups at 1,4-positions activate adjacent C2 and C3 positions via electron-donating effects, favoring electrophilic bromination .
- Steric Control : Bulky substituents on the anthraquinone core can direct bromination to less hindered positions. Computational modeling (e.g., DFT) can predict reactive sites .
Advanced: How do structural modifications (e.g., alkyl chains) influence solubility and UV properties?
Methodological Answer:
- Solubility : Introducing alkyl chains (e.g., via substitution with n-hexylamine) increases solubility in organic solvents (e.g., 9×10<sup>−3</sup> g/mL in THF for Anthra-n-6 vs. insolubility of unmodified derivatives) .
- UV Properties : Alkyl chains minimally affect λmax (retained at ~670 nm) but alter extinction coefficients due to conjugation effects .
| Derivative | Solubility in THF (g/mL, 25°C) | λmax (nm) |
|---|---|---|
| Unmodified | Insoluble | N/A |
| Anthra-n-6 (C6) | 9×10<sup>−3</sup> | 671 |
Advanced: How should researchers address contradictions in reported synthesis yields (e.g., 93% vs. 95.6%)?
Methodological Answer:
Discrepancies often stem from reaction setups:
- Reactor Design : Batch reactors (93% yield) vs. microchannel reactors (95.6% yield) improve mass transfer and reduce side reactions .
- Parameter Optimization : Higher yields correlate with precise control of chlorine/bromine stoichiometry and solvent recycling (e.g., dichloromethane reuse in ) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas; avoid moisture to prevent decomposition .
- Exposure Control : Use fume hoods, PPE (gloves, goggles), and avoid inhalation of dust .
- Emergency Measures : For skin contact, rinse with water for 15+ minutes; seek medical attention for persistent irritation .
Advanced: How is this compound applied in dye-sensitized solar cells or functional textiles?
Methodological Answer:
- Dye-Sensitized Solar Cells : Acts as a photosensitizer due to strong UV-Vis absorption. Optimize performance by tuning substituents to enhance electron injection efficiency .
- Textiles : Modify alkyl chain length to balance solubility and dye fixation on synthetic fibers .
Advanced: What strategies link its structure to biological activity (e.g., antitumor effects)?
Methodological Answer:
- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MTT assays) to identify active derivatives .
- Structure-Activity Relationship (SAR) : Correlate bromine substitution patterns with apoptotic activity; bulky groups may enhance membrane permeability .
Advanced: How do chlorination and bromination routes compare in efficiency and scalability?
Methodological Answer:
- Bromination : Higher atom economy but requires careful stoichiometry to avoid di-/tri-substitution .
- Chlorination : Faster kinetics but may yield lower-purity products without flow reactors .
Advanced: Can computational models predict its reactivity or spectroscopic signatures?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
